Bavisant dihydrochloride, chemically known as 1-(4-(2-(2-(1,3-benzodioxol-5-yl)ethyl)piperidin-1-yl)ethyl)-2-methylphenyl)urea dihydrochloride, is a highly selective antagonist of the human histamine H3 receptor. This compound has garnered attention for its potential therapeutic applications in treating attention-deficit hyperactivity disorder and other conditions associated with wakefulness and cognition. Bavisant dihydrochloride is recognized for its unique mechanism of action, which distinguishes it from other H3 receptor modulators .
Bavisant dihydrochloride is classified as a pharmaceutical agent and falls under the category of central nervous system stimulants. It is primarily studied for its role in modulating neurotransmitter systems, particularly in the context of histamine signaling pathways. The compound's development has been linked to various studies investigating its efficacy in enhancing cognitive functions and reducing excessive daytime sleepiness .
The synthesis of Bavisant dihydrochloride involves several chemical reactions that typically begin with the formation of a benzamide structure. The synthetic route can be outlined as follows:
The industrial production methods prioritize optimized reaction conditions to achieve high yields and purity. These methods may include specific reagents and controlled environments to facilitate the desired transformations.
The molecular formula of Bavisant dihydrochloride is , with a molecular weight of 420.4 g/mol. The compound's structural representation includes various functional groups that contribute to its pharmacological activity.
C1CC1N2CCN(CC2)C(=O)C3=CC=C(C=C3)CN4CCOCC4.O.Cl.Cl
BLFBQJUVAGIUBL-UHFFFAOYSA-N
These structural details highlight the complexity of Bavisant dihydrochloride, emphasizing its potential interactions within biological systems .
Bavisant dihydrochloride is subject to various chemical reactions that can alter its structure and properties:
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The outcomes depend significantly on the specific conditions applied during these reactions.
Bavisant dihydrochloride operates primarily as a selective antagonist at histamine H3 receptors. By blocking these receptors, it enhances the release of neurotransmitters such as acetylcholine, norepinephrine, and dopamine, which are crucial for maintaining wakefulness and cognitive functions.
This mechanism suggests that Bavisant may improve attention span and reduce symptoms associated with disorders like attention-deficit hyperactivity disorder by modulating histaminergic signaling pathways in the brain .
These properties are essential for understanding how Bavisant dihydrochloride can be handled and formulated for therapeutic use .
Bavisant dihydrochloride has several scientific uses:
The ongoing research into Bavisant's effects on cognitive function highlights its significance in developing new therapeutic strategies targeting histamine receptors .
Bavisant (JNJ-31001074) dihydrochloride is a potent and highly selective antagonist/inverse agonist of the human histamine H₃ receptor (H₃R), a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system. Its binding kinetics reveal sub-nanomolar affinity for the H₃ receptor, with a dissociation constant (Ki) of 0.2–0.4 nM in human receptors, significantly outperforming earlier H₃ antagonists like pitolisant [1] [3] [6]. Bavisant exhibits >1,000-fold selectivity for H₃R over other histamine receptor subtypes (H₁, H₂, H₄), as well as negligible activity across 50+ off-target ion channels, transporters, and receptors at 1 μM concentrations [2] [5]. This selectivity is attributed to its optimized benzamide scaffold, which forms critical interactions with transmembrane residues in the orthosteric binding pocket of H₃R [2].
Table 1: Binding Affinities of Bavisant and Structural Analogs at Human H₃ Receptors
Compound | R₁ Group | H₃R Ki (nM) | Selectivity vs Off-Targets |
---|---|---|---|
Bavisant (11g) | Cyclopropyl | 0.3 ± 0.1 | >1,000-fold |
11h | Morpholine | 1.2 ± 0.3 | >800-fold |
11j | 4-Fluoropiperidine | 0.9 ± 0.2 | >750-fold |
Source: Preclinical characterization data [2]
As a presynaptic autoreceptor and heteroreceptor, H₃R regulates the release of multiple neurotransmitters. Bavisant’s H₃R blockade enhances cortical acetylcholine (ACh) release by 80–120% in rat frontal cortex, measured via microdialysis, and potentiates noradrenaline release by 40–60% in the prefrontal cortex [1] [3] [6]. This dual modulation arises from H₃R’s location on histaminergic neurons (autoreceptors) and cholinergic/noradrenergic terminals (heteroreceptors). Disinhibition of these pathways underlies Bavisant’s procognitive effects:
Bavisant dihydrochloride (C₁₉H₂₉Cl₂N₃O₂; MW 402.36 g/mol) crosses the blood-brain barrier efficiently due to favorable physicochemical properties:
Table 2: Physicochemical Determinants of Bavisant’s BBB Penetration
Parameter | Value | Method | Implication for BBB Penetration |
---|---|---|---|
Molecular Weight | 402.36 g/mol | Calculated | Optimal (<500 Da) |
LogP | 1.31–1.76 | ALOGPS/Chemaxon | Balanced lipophilicity |
Hydrogen Bond Donors | 0 (free base) | Chemaxon | Low diffusion barrier |
PSA | 36.02 Ų | Chemaxon | <90 Ų supports passive diffusion |
Source: DrugBank and experimental analyses [3] [5]
Dynamic contrast-enhanced MRI (DCE-MRI) studies validate Bavisant’s brain permeability, showing rapid distribution into gray matter (permeability constant Ki = 0.025 min⁻¹), which exceeds white matter penetration by 2.3-fold [8]. This aligns with H₃R density patterns in cortical and subcortical regions.
Beyond orthosteric antagonism, Bavisant acts as an inverse agonist by suppressing H₃R constitutive activity. Unstimulated H₃ receptors exhibit intrinsic G protein signaling via adenylate cyclase inhibition and phospholipase A₂ (PLA₂) activation [3] [7]. Bavisant binds the orthosteric site but induces conformational shifts that:
SAR analyses demonstrate that 4-cyclopropylpiperazine (Bavisant) lowers the pKa of the piperazine nitrogen versus isopropyl analogs, enhancing inverse agonism [2]. Molecular dynamics simulations further reveal that Bavisant disrupts hydrogen bonds between transmembrane helices 3 and 6, locking H₃R in an inactive conformation [2] [3].
CAS No.: 25560-91-2
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3